molecular formula C18H16O5 B577806 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one CAS No. 1353223-95-6

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one

Cat. No.: B577806
CAS No.: 1353223-95-6
M. Wt: 312.321
InChI Key: NGURIRRXLYGCEF-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one is a complex organic compound belonging to the class of flavonoids These compounds are known for their diverse biological activities and are commonly found in various plants

Scientific Research Applications

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one typically involves the condensation of appropriate phenolic and chromone derivatives under controlled conditions. One common method involves the use of a base-catalyzed reaction where the phenolic compound is reacted with a chromone derivative in the presence of a suitable base such as potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted chromone derivatives depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with specific enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved are still under investigation, but its ability to modulate cellular signaling pathways is a key aspect of its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxyflavone: A simpler flavonoid with similar antioxidant properties.

    Quercetin: Another flavonoid known for its anti-inflammatory and anticancer activities.

    Kaempferol: A flavonoid with similar structural features and biological activities.

Uniqueness

3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one is unique due to its specific substitution pattern, which imparts distinct photophysical properties and enhances its potential as a fluorescent probe. Its combination of hydroxyl and methoxy groups also contributes to its diverse biological activities, making it a compound of significant interest in various fields of research.

Properties

IUPAC Name

3-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-9-6-12-14(7-10(9)2)23-18(17(21)16(12)20)11-4-5-13(19)15(8-11)22-3/h4-8,19,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGURIRRXLYGCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718935
Record name 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353223-95-6
Record name 3-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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